3,4,5-trimethoxy-N-({2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-BENZOYLPIPERAZIN-1-YL)PHENYL]-3-(3,4,5-TRIMETHOXYBENZOYL)THIOUREA is a complex organic compound that features a piperazine ring, a benzoyl group, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-BENZOYLPIPERAZIN-1-YL)PHENYL]-3-(3,4,5-TRIMETHOXYBENZOYL)THIOUREA typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-benzoylpiperazine with 2-bromoaniline to form an intermediate, which is then reacted with 3,4,5-trimethoxybenzoyl isothiocyanate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-BENZOYLPIPERAZIN-1-YL)PHENYL]-3-(3,4,5-TRIMETHOXYBENZOYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoyl and thiourea moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
1-[2-(4-BENZOYLPIPERAZIN-1-YL)PHENYL]-3-(3,4,5-TRIMETHOXYBENZOYL)THIOUREA has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-BENZOYLPIPERAZIN-1-YL)PHENYL]-3-(3,4,5-TRIMETHOXYBENZOYL)THIOUREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(4-PHENYLPIPERAZIN-1-YL)PHENYL]-3-(3,4,5-TRIMETHOXYBENZOYL)THIOUREA
- 1-[2-(4-BENZOYLPIPERAZIN-1-YL)PHENYL]-3-(3,4,5-TRIMETHOXYBENZOYL)UREA
Uniqueness
1-[2-(4-BENZOYLPIPERAZIN-1-YL)PHENYL]-3-(3,4,5-TRIMETHOXYBENZOYL)THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H30N4O5S |
---|---|
Molecular Weight |
534.6 g/mol |
IUPAC Name |
N-[[2-(4-benzoylpiperazin-1-yl)phenyl]carbamothioyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C28H30N4O5S/c1-35-23-17-20(18-24(36-2)25(23)37-3)26(33)30-28(38)29-21-11-7-8-12-22(21)31-13-15-32(16-14-31)27(34)19-9-5-4-6-10-19/h4-12,17-18H,13-16H2,1-3H3,(H2,29,30,33,38) |
InChI Key |
ICCQGSOQTBGIOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.